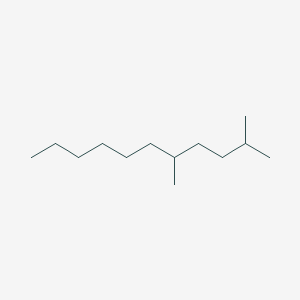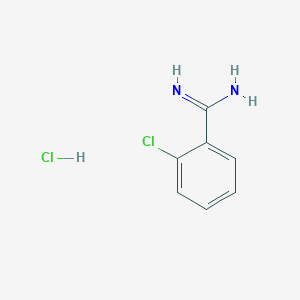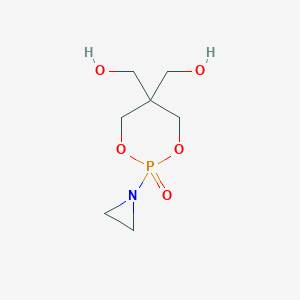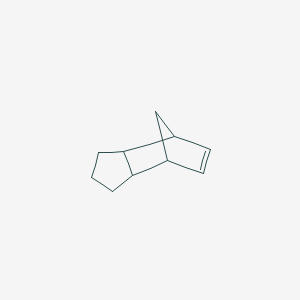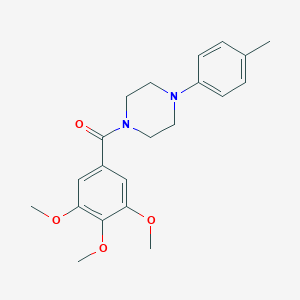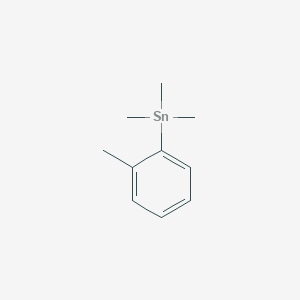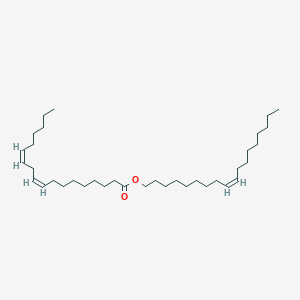
Oleyl linoleate
Vue d'ensemble
Description
Oleyl linoleate is a chemical compound with the molecular formula C36H66O2 and a molecular weight of 530.90804 . It is used in various industries .
Synthesis Analysis
The synthesis of Oleyl linoleate can be achieved through lipase-catalyzed reactions . For instance, a study demonstrated the lipase-catalyzed synthesis of palm-based wax ester, which could be a similar process to the synthesis of Oleyl linoleate .
Chemical Reactions Analysis
While specific chemical reactions involving Oleyl linoleate are not detailed in the search results, it’s known that lipids, including Oleyl linoleate, can undergo oxidation . The oxidation process in lipids can vary depending on the reactive species formed, their substrates, and the physicochemical environment .
Applications De Recherche Scientifique
Metabolism and Health Impact
Metabolic Pathways of Fatty Acids : A study by (McCloy et al., 2004) compared the metabolism of various fatty acids including oleyl linoleate. It revealed differences in oxidation and incorporation into plasma lipid fractions, linking these to chronic diseases like obesity and diabetes.
Differential Partitioning of Fatty Acids : Research by (Hodson et al., 2008) showed varied partitioning of fatty acids including oleyl linoleate in blood lipid fractions, which may have implications for health outcomes related to dietary fat.
Pharmaceutical Applications
- Topical Drug Delivery Systems : (Cristiano et al., 2021) explored the use of unsaturated fatty acids like oleyl linoleate in designing nanovesicles for topical drug delivery, enhancing the efficacy of active substances.
Agricultural and Nutritional Context
Influence in Plant Oil Biosynthesis : A study on olive callus cultures by (Hernández et al., 2008) investigated the role of oleyl linoleate in lipid biosynthesis and environmental stress responses, crucial for agricultural practices.
Nutritional Value of Soybean Oil : Research by (Bachlava et al., 2008) focused on the heritability of oleate content in soybean seed oil, indicating the importance of oleyl linoleate in determining the nutritional and oxidative stability of the oil.
Biochemical Properties and Applications
Analysis of Fatty Acids in Vegetable Oils : A study by (Bartella et al., 2023) developed a methodology for evaluating the content of fatty acids including oleyl linoleate in edible oils, emphasizing their nutraceutical value.
Skin Penetration and Pharmaceutical Formulations : (Čižinauskas et al., 2017) examined the penetration of fatty acids like oleyl linoleate into human skin, highlighting their significance in dermatological formulations.
Use in Diesel Engines : (Zdziennicka et al., 2019) investigated the physiochemical properties of fatty acids including oleyl linoleate for the use of canola oil in diesel engines.
Orientations Futures
Oleyl linoleate and similar compounds could have potential applications in the field of drug delivery . For instance, lipid-based formulations, including those with Oleyl linoleate, could address solubility and bioavailability issues of emerging drug entities . Furthermore, Oleyl linoleate could play a role in promoting early-life growth and intestinal health .
Propriétés
IUPAC Name |
[(Z)-octadec-9-enyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20H,3-11,13,15-16,21-35H2,1-2H3/b14-12-,19-17-,20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWKYEAMGMQHRV-RQOIEFAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021759 | |
| Record name | Oleyl linoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oleyl linoleate | |
CAS RN |
17673-59-5 | |
| Record name | Oleyl linoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017673595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oleyl linoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oleyl (9Z,12Z)-octadeca-9,12-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEYL LINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF0Q7A63IV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the optimal conditions for synthesizing oleyl linoleate using lipases?
A1: Research indicates that lipase-catalyzed synthesis of oleyl linoleate is significantly influenced by reaction conditions. Studies have shown optimal yields using Lipozyme IM at temperatures between 40-50°C [] and a reaction time of 5-7 hours when using palm oil as a substrate []. Cyclohexane was identified as a superior solvent compared to others like dimethylsulfoxide []. The molar ratio of substrates (alcohol:oil) also plays a crucial role, with a 3:1 ratio proving optimal in several studies [].
Q2: How does response surface methodology (RSM) contribute to optimizing oleyl linoleate synthesis?
A2: RSM offers a statistical approach to optimize complex reactions like oleyl linoleate synthesis. By employing a central composite rotatable design (CCRD), researchers can effectively evaluate the interaction of multiple variables such as temperature, reaction time, enzyme quantity, and substrate molar ratio []. This method helps determine the optimal conditions for maximizing oleyl linoleate yield, as demonstrated in studies utilizing palm oil and palm kernel oil [].
Q3: What are the potential applications of oleyl linoleate in cosmeceuticals?
A3: Oleyl linoleate derived from red pitaya seed oil, synthesized using immobilized lipase (Lipozyme RM IM), has shown promising potential in cosmeceutical applications []. The synthesized esters, including oleyl linoleate, displayed no skin irritancy and exhibited favorable physicochemical properties, suggesting their suitability as cosmeceutical ingredients [].
Q4: What is the composition of oleyl linoleate synthesized from different palm oil fractions?
A4: The composition of oleyl linoleate synthesized from palm oil fractions varies depending on the specific fraction used. For instance, oleyl linoleate derived from palm oil primarily consists of oleyl oleate, oleyl palmitate, and oleyl linoleate, while that from palm kernel oil contains higher amounts of oleyl laurate, oleyl myristate, and oleyl caprylate []. This difference in composition can influence the physicochemical properties and potential applications of the synthesized oleyl linoleate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




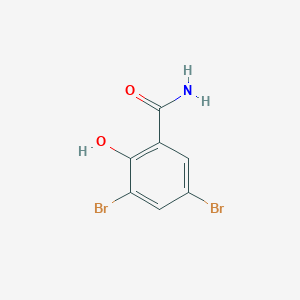
![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)
